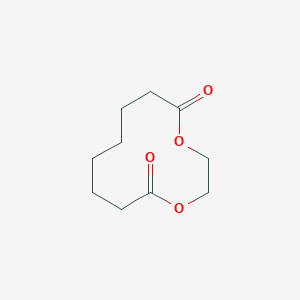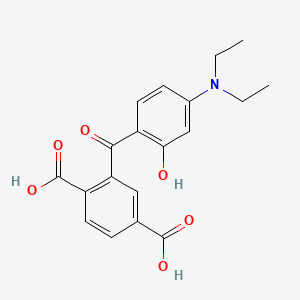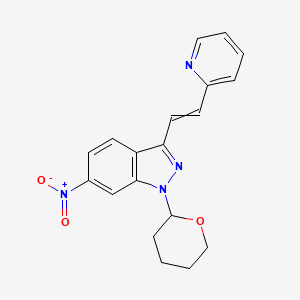
4-Hydroxy Propofol 1-O-|A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Propofol 1-O-|A-D-Glucuronide is a metabolite of Propofol, a widely used intravenous anesthetic. This compound is formed through the process of glucuronidation, where Propofol is conjugated with glucuronic acid by the action of uridine diphosphate glucuronosyltransferases. The addition of a hydroxy group at position 4 further modifies the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Propofol 1-O-|A-D-Glucuronide involves the glucuronidation of Propofol. This reaction typically occurs in the liver, where uridine diphosphate glucuronosyltransferases catalyze the conjugation of Propofol with glucuronic acid. The reaction conditions include the presence of uridine diphosphate-glucuronic acid as a co-substrate and an appropriate pH environment .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic byproduct. laboratory synthesis can be achieved using isolated enzymes or liver microsomes to replicate the glucuronidation process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide primarily undergoes conjugation reactions. It is less reactive towards oxidation, reduction, or substitution reactions due to its stable glucuronide conjugate structure .
Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate-glucuronic acid and uridine diphosphate glucuronosyltransferases. The reaction is typically carried out in a buffered solution at physiological pH .
Major Products: The major product of the glucuronidation reaction is this compound itself. No significant secondary products are formed under normal physiological conditions .
Aplicaciones Científicas De Investigación
4-Hydroxy Propofol 1-O-|A-D-Glucuronide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Propofol and its pharmacokinetics
Biology: The compound is studied to understand the role of glucuronidation in drug metabolism and the activity of uridine diphosphate glucuronosyltransferases
Medicine: Research on this metabolite helps in understanding the clearance and side effects of Propofol, contributing to safer anesthetic practices
Industry: Although not widely used industrially, it serves as a model compound for studying glucuronidation processes in drug development
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Propofol 1-O-|A-D-Glucuronide involves its formation through the glucuronidation of Propofol. This process is catalyzed by uridine diphosphate glucuronosyltransferases, which transfer glucuronic acid to Propofol, enhancing its solubility and facilitating its excretion . The molecular targets include the enzymes involved in the glucuronidation pathway and the transient receptor potential vanilloid subtype-1 (TRPV1) receptor, which is modulated by Propofol .
Comparación Con Compuestos Similares
Propofol: The parent compound, used as an anesthetic
Propofol Glucuronide: Another glucuronidated metabolite of Propofol
4-Hydroxy Propofol: A hydroxylated metabolite of Propofol
Uniqueness: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide is unique due to its specific glucuronidation at the hydroxy group at position 4. This modification enhances its solubility and excretion, distinguishing it from other Propofol metabolites .
Propiedades
Fórmula molecular |
C18H26O8 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14-,16?,18+/m0/s1 |
Clave InChI |
OCSNDZGMSQTRGL-GFTGQGQXSA-N |
SMILES isomérico |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C(C)C)O |
SMILES canónico |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)


![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
